3-(Methoxycarbonyl)cyclohexanecarboxylic acid
Overview
Description
3-(Methoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C₉H₁₄O₄. It is a derivative of cyclohexane, featuring both a methoxycarbonyl group and a carboxylic acid group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexane-1,3-dicarboxylic acid. One common method is the reaction of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxycarbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
3-(Methoxycarbonyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: Lacks the methoxycarbonyl group.
Methyl cyclohexane-1,3-dicarboxylate: Similar structure but with different functional groups.
Cyclohexane-1,3-dicarboxylic acid dimethyl ester: Contains two ester groups instead of one ester and one carboxylic acid group
Uniqueness: 3-(Methoxycarbonyl)cyclohexanecarboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the cyclohexane ring.
Properties
IUPAC Name |
3-methoxycarbonylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOUIALODEQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947951 | |
Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-39-5 | |
Record name | 1, monomethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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